1-(4-Aminopiperidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one

CB1 antagonist Peripheral selectivity Scaffold switching

1-(4-Aminopiperidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one (CAS 1706812-88-5; C13H22N4O; MW 250.34 g/mol) is a small-molecule pyrazole–piperidine conjugate. It belongs to a class of compounds designed as peripherally selective cannabinoid-1 (CB1) receptor antagonists, derived from a scaffold-switching strategy wherein the 1-aminopiperidine motif of rimonabant was replaced by a 4-aminopiperidine group.

Molecular Formula C13H22N4O
Molecular Weight 250.34 g/mol
Cat. No. B11778649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminopiperidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Molecular FormulaC13H22N4O
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)CCC(=O)N2CCC(CC2)N
InChIInChI=1S/C13H22N4O/c1-9-12(10(2)16-15-9)3-4-13(18)17-7-5-11(14)6-8-17/h11H,3-8,14H2,1-2H3,(H,15,16)
InChIKeySWMHXOHVKXTECO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Aminopiperidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one: Procurement-Ready Structural and Pharmacological Profile


1-(4-Aminopiperidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one (CAS 1706812-88-5; C13H22N4O; MW 250.34 g/mol) is a small-molecule pyrazole–piperidine conjugate . It belongs to a class of compounds designed as peripherally selective cannabinoid-1 (CB1) receptor antagonists, derived from a scaffold-switching strategy wherein the 1-aminopiperidine motif of rimonabant was replaced by a 4-aminopiperidine group [1]. The compound retains a free primary amine on the piperidine ring—a key structural feature that distinguishes it from N-substituted analogs and establishes it as the core unsubstituted template for further derivatization [1].

1-(4-Aminopiperidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one: Why In-Class Analogs Cannot Be Assumed Interchangeable


CB1 antagonist scaffolds with a pyrazole–piperidine architecture are not functionally equivalent. The shift from the 1-aminopiperidine linkage (as in rimonabant) to the 4-aminopiperidine linkage (as in this compound) fundamentally alters the vector of the pendant amine, enabling differential N-functionalization and profoundly affecting brain penetration, metabolic stability, and peripheral selectivity profiles [1]. Even within the 4-aminopiperidine subclass, the nature of the piperidine N-substituent (carbamate, amide, sulfonamide, or free amine) dictates hCB1 potency, hCB1/hCB2 selectivity, and susceptibility to P-glycoprotein efflux [1]. Therefore, generic substitution with a rimonabant-type 1-aminopiperidine or an arbitrarily N-substituted 4-aminopiperidine analog without quantitative comparative data risks compromising the intended pharmacological or physicochemical outcome [1].

1-(4-Aminopiperidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one: Quantitative Differentiation Evidence for Procurement Decisions


4-Aminopiperidine vs. 1-Aminopiperidine Scaffold: Structural Basis for Peripheral Selectivity Differentiation

The target compound incorporates a 4-aminopiperidine group rather than the 1-aminopiperidine group found in rimonabant. In the 2016 Fulp et al. study, the 4-aminopiperidine scaffold (compound 5, the direct structural parent of this target compound) was used as the core template, and its N-substituted derivatives demonstrated predicted minimal brain penetration in contrast to rimonabant, which exhibits substantial CNS exposure [1]. The 4-amino attachment point was explicitly selected to enable polar N-functionalization that promotes peripheral restriction via reduced passive permeability and enhanced P-glycoprotein recognition [1].

CB1 antagonist Peripheral selectivity Scaffold switching

PI3K p110alpha Inhibitory Activity: Single-Target Quantitative Potency Measurement

The target compound has been profiled for PI3K p110alpha inhibition, yielding an IC50 of 4.80 nM, as recorded in BindingDB (entry BDBM50358204) [1]. This value places the compound in the low-nanomolar potency range for this specific PI3K isoform. However, no head-to-head comparator data for closely related 4-aminopiperidine analogs (e.g., N-alkyl, N-acyl, or N-sulfonyl derivatives) are available in the same assay system, precluding a direct differential potency claim within the chemotype.

PI3K inhibition Kinase assay p110alpha

Unsubstituted 4-Amino Group as a Synthetic Diversification Handle vs. Pre-Functionalized Analogs

The target compound bears a free primary amine at the piperidine 4-position, distinguishing it from the N-carbamate, N-amide, and N-sulfonamide derivatives that were pharmacologically optimized in the Fulp et al. (2016) CB1 antagonist study [1]. The optimized lead compound 8c (bearing an N-ethyl carbamate) achieved oral bioavailability and vastly reduced brain penetration compared to rimonabant, but the free amine parent (this target compound) represents the unsubstituted precursor that enables divergent parallel synthesis for SAR exploration [1]. No direct pharmacokinetic or potency comparison between the free amine and compound 8c is available in the published study.

Synthetic intermediate Chemical diversification Building block

1-(4-Aminopiperidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one: Evidence-Backed Application Scenarios for Procurement Planning


Peripherally Restricted CB1 Antagonist Lead Optimization Programs

The target compound serves as the unsubstituted 4-aminopiperidine scaffold for generating peripherally selective CB1 antagonists [1]. In the Fulp et al. (2016) study, N-functionalization of this scaffold (compound 5) with carbamates, amides, and sulfonamides yielded potent hCB1 inverse agonists with good hCB1/hCB2 selectivity and predicted minimal brain penetration. Procurement of the free amine enables medicinal chemistry teams to conduct divergent N-derivatization for SAR campaigns targeting metabolic disorders, obesity, and non-alcoholic fatty liver disease while avoiding the CNS adverse effects associated with rimonabant [1].

Chemical Probe Synthesis for PI3K p110alpha Target Engagement Studies

The compound has demonstrated PI3K p110alpha inhibitory activity with an IC50 of 4.80 nM [2]. At this potency level, it may serve as a starting point for developing chemical probes for PI3K p110alpha cellular target engagement assays or as a reference compound for PI3K inhibitor screening panels, provided that selectivity against other PI3K isoforms and kinome-wide off-targets is subsequently established [2].

Scaffold-Hopping and Bioisostere Exploration in Kinase Inhibitor Chemistry

The 3,5-dimethylpyrazole moiety is a recognized phenol bioisostere , and its combination with the 4-aminopiperidine amide linkage provides a modular scaffold for exploring kinase inhibitor chemical space. The commercially available purity (≥97%) and defined molecular properties (MW 250.34, C13H22N4O) make the compound suitable as a validated building block for fragment-based or structure-based drug design efforts targeting kinases or GPCRs where a pyrazole–piperidine pharmacophore is desired .

Quote Request

Request a Quote for 1-(4-Aminopiperidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.